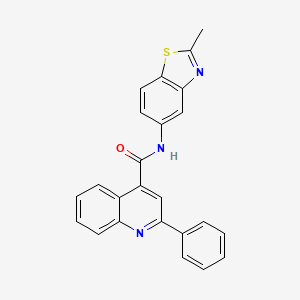

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a carboxamide linkage to a 2-methyl-1,3-benzothiazole moiety. The compound’s synthesis typically involves coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine), followed by HPLC purification to achieve high purity (>95%) .

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJBIOXGLTYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-benzothiazole with 2-phenylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Step 1: Formation of Quinoline Core

The quinoline skeleton is often synthesized via the Doebner reaction , which involves the condensation of aniline, α,β-unsaturated ketones (e.g., pyruvic acid), and aldehydes under acidic conditions . For 2-phenylquinoline derivatives, a phenyl-substituted aniline may be used to introduce the phenyl group at position 2.

Step 2: Activation of Carboxylic Acid

The quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions . This step enhances electrophilicity, enabling subsequent amide bond formation.

Step 3: Amide Coupling

The acid chloride reacts with 5-amino-2-methyl-1,3-benzothiazole in the presence of a base (e.g., triethylamine) to form the target carboxamide. This step typically uses solvents like dichloromethane (DCM) or toluene, with purification via column chromatography .

Table 1: Synthesis Steps and Conditions

| Step | Reagents & Solvents | Conditions | Purpose |

|---|---|---|---|

| 1 | Aniline, pyruvic acid, aldehyde, TFA | Reflux, acidic medium | Quinoline core formation |

| 2 | SOCl₂, toluene | Reflux | Acid chloride formation |

| 3 | 5-amino-2-methyl-1,3-benzothiazole, Et₃N, DCM | Room temperature | Amide coupling |

Amide Hydrolysis

The carboxamide group can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid and amine. For example:

-

Acidic conditions : HCl in ethanol or aqueous hydrochloric acid.

-

Basic conditions : KOH in ethanol or aqueous NaOH.

Mechanism : The reaction involves nucleophilic attack by water or hydroxide ion at the carbonyl carbon, leading to cleavage of the amide bond.

Oxidation/Reduction

The quinoline ring and benzothiazole moiety may undergo oxidation or reduction depending on reaction conditions:

-

Oxidation : Potassium permanganate (KMnO₄) in acidic medium could oxidize the quinoline ring, though specific data for this compound is limited.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation might reduce double bonds in the heterocyclic systems, though the carboxamide group is likely inert under such conditions.

Electrophilic Substitution

The quinoline ring’s aromaticity and substituents (e.g., phenyl group at position 2) influence reactivity. Electrophilic substitution may occur at positions ortho/para to the phenyl group, depending on directing effects.

Thermal Stability

The compound’s thermal stability is not explicitly reported in the provided sources, but heterocyclic amides generally exhibit moderate stability under elevated temperatures.

Photochemical Stability

No specific data on photochemical reactions is available, though quinoline derivatives are known to undergo photodegradation under UV light, potentially forming reactive oxygen species .

N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

This analog involves a benzodioxole-furan substitution pattern. Its synthesis parallels the target compound, using thionyl chloride for acid chloride formation and amide coupling .

Antibacterial Quinoline Derivatives

In studies of quinoline-4-carboxamide antibiotics, amide functional groups enhance biological activity. For example, derivatives with electron-withdrawing substituents show improved antibacterial efficacy .

Table 2: Comparison of Functional Groups and Reactions

| Compound | Functional Group | Key Reaction | Biological Impact |

|---|---|---|---|

| Target | Carboxamide | Hydrolysis | Potential drug lead |

| Analogs | Carboxamide | Amide coupling | Antibacterial activity |

Research Findings and Implications

The compound’s synthesis and reactivity highlight its potential in medicinal chemistry. The benzothiazole moiety, known for antimicrobial properties , combined with the quinoline core, suggests applications in drug design targeting bacterial or viral pathogens. Further studies on its stability and reactivity under

Scientific Research Applications

Antibacterial Activity

The compound has shown promising results in antibacterial evaluations. A study synthesized several derivatives of quinoline-4-carboxylic acid, including N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings:

- In vitro Activity : The synthesized compounds were screened using the agar diffusion method. Among them, certain derivatives exhibited significant antibacterial activity, particularly against S. aureus and E. coli.

- Minimum Inhibitory Concentration (MIC) : For instance, one derivative showed a MIC of 64 μg/mL against S. aureus, which is competitive compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 |

| 5b | Escherichia coli | 128 |

| 5c | Pseudomonas aeruginosa | >256 |

Anticancer Properties

Research indicates that benzothiazole derivatives, including the compound , may exhibit anticancer properties. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Benzothiazoles have been noted for their interactions with cytochrome P450 enzymes, which play a role in drug metabolism and activation of prodrugs into active forms .

Corrosion Inhibition

Another significant application of this compound is in the field of material science as a corrosion inhibitor. A study investigated its effectiveness as an organic inhibitor for mild steel in hydrochloric acid environments.

Results:

The compound demonstrated considerable corrosion inhibition efficiency at varying temperatures. The mechanism involved adsorption onto the metal surface, forming a protective barrier that reduces corrosion rates.

Table 2: Corrosion Inhibition Efficiency

| Temperature (°C) | Inhibition Efficiency (%) |

|---|---|

| 25 | 85 |

| 50 | 78 |

| 75 | 70 |

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and quinoline rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Divergences :

- Heterocycle Formation: The quinoline core may require cyclization via Friedländer or Pfitzinger reactions, whereas pyrido-pyrimidinones () might involve condensation of aminopyridines with carbonyl compounds.

- Functionalization : Piperazine or diazepane substituents () necessitate additional alkylation or nucleophilic substitution steps.

Pharmacological and Physicochemical Properties

While explicit bioactivity data for the target compound are absent in the provided evidence, comparisons can be inferred from structural analogs:

- Solubility: The quinoline core’s hydrophobicity may reduce aqueous solubility compared to pyrido-pyrimidinones with polar substituents (e.g., piperazine in ) .

- Metabolic Stability : Carboxamide linkages (target compound) are generally more stable than esters () under physiological conditions.

- Target Binding: The 2-phenyl group on quinoline could enhance π-π stacking with aromatic residues in enzyme active sites, whereas benzothiazole moieties may engage in hydrogen bonding via the thiazole nitrogen .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

1. Antimicrobial Activity:

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values ranging from to mg/mL .

2. Anti-inflammatory Effects:

The compound has been linked with anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. This mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

3. Cytotoxicity Against Cancer Cells:

this compound has shown cytotoxic effects on various cancer cell lines. For example, in vitro studies indicate that it can induce apoptosis in leukemia cells, leading to cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a comparative study evaluating various quinoline derivatives, this compound exhibited potent antibacterial activity against Klebsiella pneumoniae with an inhibition zone of 25 mm compared to standard drugs .

Case Study 2: Anti-inflammatory Mechanism

A detailed study explored the anti-inflammatory properties of this compound by assessing its ability to inhibit NO production in RAW 264.7 cells. The results highlighted a significant reduction in NO levels, confirming its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. A structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzothiazole or quinoline rings could significantly affect potency and selectivity against target cells .

| Activity | MIC (mg/mL) | Cell Line Tested | Effect Observed |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition of growth | |

| Anti-inflammatory | - | RAW 264.7 | Reduced NO production |

| Cytotoxicity | - | Leukemia cells | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and substituted benzothiazole amines. For example, chloroacetyl chloride can be used to acylate amino-thiazole intermediates under inert conditions, followed by purification via flash chromatography (30–75% yield) using gradients of ethyl acetate/hexane . Purity is verified using TLC monitoring and analytical HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from methanol/dichloromethane improves crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ a combination of (DMSO-, δ 7.2–8.9 ppm for aromatic protons), , and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, the quinoline carbonyl typically appears at ~1659 cm in IR spectra . Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric accuracy .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology : Use MTT or SRB assays to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC values should be compared to positive controls like doxorubicin. For mechanistic insights, tubulin polymerization assays can evaluate effects on microtubule dynamics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology : Synthesize analogs with variations in the benzothiazole (e.g., substituents at the 2-methyl position) and quinoline moieties (e.g., phenyl substitution patterns). Test analogs in dose-response assays to correlate structural changes with potency. For instance, replacing the 2-methyl group with bulkier alkyl chains may enhance target binding .

Q. What computational tools predict binding modes with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of potential targets (e.g., tubulin, kinases). MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Grow single crystals via vapor diffusion (methanol/chloroform). Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using SHELXL (R-factor < 0.05). ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry and minimize disorder .

Q. How should researchers address discrepancies in biological activity across batches?

- Methodology : Cross-validate synthetic protocols (e.g., reagent purity, inert atmosphere). Use LC-MS to detect trace impurities (<0.1%). Re-test biological activity with independent cell lines and orthogonal assays (e.g., apoptosis via flow cytometry) to rule out batch-specific artifacts .

Methodological Notes

- References : Avoid non-peer-reviewed sources (e.g., vendor catalogs). Prioritize protocols from crystallography (SHELX , SIR97 ) and synthetic chemistry .

- Data Integrity : Reproducibility requires detailed reporting of solvent ratios, reaction times, and spectroscopic parameters (e.g., NMR solvent, MS ionization mode).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.